3-Amino-4-mercapto-6-methylpyridazine
CAS No.: 18591-81-6
Cat. No.: VC21053300
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18591-81-6 |
|---|---|
| Molecular Formula | C5H7N3S |
| Molecular Weight | 141.2 g/mol |
| IUPAC Name | 3-amino-6-methyl-1H-pyridazine-4-thione |
| Standard InChI | InChI=1S/C5H7N3S/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H2,6,8)(H,7,9) |
| Standard InChI Key | JTHLLGLZDYRCRX-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=C(N=N1)N)S |
| SMILES | CC1=CC(=S)C(=NN1)N |
| Canonical SMILES | CC1=CC(=S)C(=NN1)N |
Introduction
Chemical Structure and Properties
3-Amino-4-mercapto-6-methylpyridazine (CAS No. 18591-81-6) is a pyridazine derivative characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms, with three functional groups: an amino group at position 3, a mercapto (thiol) group at position 4, and a methyl group at position 6. The compound is also known by its IUPAC name 3-amino-6-methyl-1H-pyridazine-4-thione .
Molecular Information
The compound has a molecular formula of C₅H₇N₃S and a molecular weight of 141.20 g/mol . Its structure contributes significantly to its biological activity and reactivity.
Table 1: Basic Chemical Properties of 3-Amino-4-mercapto-6-methylpyridazine
| Property | Value |
|---|---|
| CAS Number | 18591-81-6 |
| Molecular Formula | C₅H₇N₃S |
| Molecular Weight | 141.20 g/mol |
| IUPAC Name | 3-amino-6-methyl-1H-pyridazine-4-thione |
| InChI | InChI=1S/C5H7N3S/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H2,6,8)(H,7,9) |
| InChI Key | JTHLLGLZDYRCRX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=S)C(=NN1)N |
Physical Properties
The compound exists as a solid at room temperature. The presence of the mercapto group provides sites for chemical reactions, while the amino group and nitrogen atoms in the pyridazine ring create possibilities for hydrogen bonding, influencing its solubility and interactions with biological systems.
Spectroscopic Properties
The compound can be identified using various spectroscopic methods. According to its predicted collision cross-section data, when analyzed by mass spectrometry, the [M+H]+ adduct has an m/z of 142.04335 with a predicted collision cross-section of 125.9 Ų .
Synthesis and Preparation Methods
Synthetic Routes
Several methods have been reported for the synthesis of 3-Amino-4-mercapto-6-methylpyridazine. One common approach involves the cyclization of suitable intermediates in the presence of sulfur and ammonia under controlled conditions.
Another method involves the reaction of 4-chloro-3-methylpyridazine with sodium thiomethoxide in a polar solvent. This reaction pathway yields the target compound through nucleophilic substitution.
Reaction Conditions and Purification
The synthesis typically requires specific reaction parameters:
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Temperature control (often reflux conditions in ethanol at around 80°C)
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Appropriate solvent selection to facilitate reaction kinetics
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Precise reaction timing to maximize yield and minimize side products
Purification is commonly achieved through recrystallization using methanol/water mixtures or through column chromatography. The purity of the final product is assessed using HPLC with UV detection at 254 nm and NMR analysis to verify structural integrity.
Pharmacological Activities
Analgesic Properties
Extensive research has characterized the analgesic properties of 3-Amino-4-mercapto-6-methylpyridazine using multiple screening methods, including the writhing syndrome, electrical stimulation of the tail root, tail-flick test, and hot-plate test .
When administered subcutaneously, the compound demonstrated analgesic activity nearly equivalent to that of aminophenazone. With oral administration, its activity was comparable to phenylbutazone . Though indometacin and aminophenazone showed greater potency, 3-Amino-4-mercapto-6-methylpyridazine demonstrated higher efficacy than acetylsalicylic acid and phenacetin .
A particularly significant finding is the compound's superadditive synergistic effect when combined with codeine, as demonstrated in both the tail-flick test and the writhing syndrome . This suggests valuable potential in combination therapy for enhanced pain management.
Table 2: Comparative Analgesic Activity with Standard Pharmaceutical Agents
| Compound | Subcutaneous Administration | Oral Administration | Relative Potency |
|---|---|---|---|
| 3-Amino-4-mercapto-6-methylpyridazine | Equal to aminophenazone | Comparable to phenylbutazone | Moderate |
| Aminophenazone | Reference standard | Higher | High |
| Phenylbutazone | Lower | Reference standard | Moderate |
| Indometacin | Higher | Higher | High |
| Acetylsalicylic acid | Lower | Lower | Low |
| Phenacetin | Lower | Lower | Low |
| Compound | Relative Antipyretic Activity | Notable Characteristics |
|---|---|---|
| 3-Amino-4-mercapto-6-methylpyridazine | Almost equal to aminophenazone | Not inhibited by atropine |
| Aminophenazone | High (reference standard) | Higher toxicity |
| Acetylsalicylic acid | Moderate | Gastric side effects |
| Phenacetin | Moderate to Low | Nephrotoxicity concerns |
| Phenylbutazone | Moderate | High toxicity |
| Indometacin | High | Significant side effects |
Anti-inflammatory Activity
Research has demonstrated the anti-inflammatory potential of 3-Amino-4-mercapto-6-methylpyridazine in various animal models. In studies comparing its efficacy with standard pharmaceuticals, it showed potency similar to acetylsalicylic acid in acute inflammation models but was less effective in subacute models.
The compound has been tested in models of inflammation induced by kaolin and carrageenan in rat paw edema studies, where it demonstrated significant anti-inflammatory effects, although with less potency than standard anti-inflammatory drugs like indomethacin and acetylsalicylic acid.
In the acute oedema of the hind paw model in rats, the compound showed superior quality of antiphlogistic effects compared to other pyridazine derivatives under investigation .
Toxicological Profile
Acute Toxicity
A notable advantage of 3-Amino-4-mercapto-6-methylpyridazine is its relatively low acute toxicity. The oral LD₅₀ in rats is reported to be 1975 mg/kg, which is approximately five times lower than that of aminophenazone . Among the compounds tested, 3-Amino-4-mercapto-6-methylpyridazine and phenacetin demonstrated the lowest acute toxicity when administered orally .
Table 4: Comparative Toxicity Profile
| Compound | Acute Toxicity (Oral LD₅₀ in rats) | Relative Toxicity |
|---|---|---|
| 3-Amino-4-mercapto-6-methylpyridazine | 1975 mg/kg | Low |
| Aminophenazone | ~5× higher than test compound | Moderate |
| Phenacetin | Similar to test compound | Low |
| Acetylsalicylic acid | Higher than test compound | Moderate |
| Indometacin | Higher than test compound | High |
| Phenylbutazone | Higher than test compound | High |
Therapeutic Index
Of all the substances tested, 3-Amino-4-mercapto-6-methylpyridazine demonstrated the greatest therapeutic index (ratio of toxic dose to effective dose) . This favorable safety profile is particularly significant for pain management and antipyretic treatments, where long-term or repeated administrations may be necessary.
Mechanism of Action
Comparison with Related Compounds
In multiple analgesic assays, subcutaneous administration of 3-Amino-4-mercapto-6-methylpyridazine matched aminophenazone in potency, while oral administration showed efficacy comparable to phenylbutazone. Its therapeutic index surpassed all tested compounds, including indometacin and phenacetin.
Research Applications and Future Directions
Structure-Activity Relationships
The unique structure of 3-Amino-4-mercapto-6-methylpyridazine, with its specific arrangement of functional groups, provides a valuable template for structure-activity relationship studies. Modifications of the basic structure, such as substitutions at different positions or alterations of the functional groups, could lead to derivatives with improved efficacy or novel biological activities.
Research Methodologies
Assessment of Pharmacological Activities
Research methodologies used to characterize 3-Amino-4-mercapto-6-methylpyridazine include:
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Analgesic screening methods:
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Antipyretic assessment:
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Anti-inflammatory evaluation:
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